![molecular formula C21H21NO6 B2456070 (Z)-4-(((3-(ethoxycarbonyl)-2-methyl-5-oxonaphtho[1,2-b]furan-4(5H)-ylidene)methyl)amino)butanoic acid CAS No. 637755-73-8](/img/structure/B2456070.png)
(Z)-4-(((3-(ethoxycarbonyl)-2-methyl-5-oxonaphtho[1,2-b]furan-4(5H)-ylidene)methyl)amino)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-4-(((3-(ethoxycarbonyl)-2-methyl-5-oxonaphtho[1,2-b]furan-4(5H)-ylidene)methyl)amino)butanoic acid is a useful research compound. Its molecular formula is C21H21NO6 and its molecular weight is 383.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Transformations and Synthetic Applications
The study by Stankyavichus et al. (1999) explores the chemical transformation of similar furan derivatives, providing insight into the rearrangement processes under specific conditions. Their research demonstrates the high yields of furan carboxylic acids from second-order Beckmann rearrangement, indicating potential pathways for modifying and synthesizing furan-based compounds, including our compound of interest (Stankyavichus, Stankyavichene, & Terent’ev, 1999).
Patra, Merz, and Metzler-Nolte (2012) delve into the realm of medicinal organometallic chemistry, highlighting the synthesis of organometallic analogues of antibiotics using carboxylic acid derivatives similar to our compound of interest. This study showcases the potential for creating bioorganometallic compounds with applications in antimicrobial resistance, although the synthesized compounds did not show promising antibacterial activity (Patra, Merz, & Metzler‐Nolte, 2012).
David et al. (1995) investigated the electrochemical behavior of unsymmetrical dihydropyridines, leading to insights into the reduction and oxidation processes of furan derivatives. Their work could inform the electrochemical modification of similar compounds for various applications (David, Hurvois, Tallec, & Toupet, 1995).
Photophysical and Photochemical Studies
Zhang et al. (2017) explored photoinduced oxidative annulation of butane-1,3-diones and ethyl-2-(furan-2-yl)-3-oxo-3-(aryl-2-yl)propanoates, revealing a method to access polyheterocyclic structures. This indicates the potential for photophysical and photochemical applications of furan derivatives in synthesizing complex heterocyclic compounds (Zhang, Zhang, Wang, Yao, Wang, Wang, Jing, Liang, & Zhang, 2017).
Renewable Materials and Catalysis
Pacheco, Labinger, Sessions, and Davis (2015) discuss the catalytic potential of molecular sieves containing Lewis acid centers in reactions between ethylene and biomass-derived furans for producing biobased terephthalic acid precursors. This study underscores the role of furan derivatives in developing renewable materials and catalytic processes, which could be relevant for applications of our specific compound (Pacheco, Labinger, Sessions, & Davis, 2015).
Propiedades
IUPAC Name |
4-[(3-ethoxycarbonyl-5-hydroxy-2-methylbenzo[g][1]benzofuran-4-yl)methylideneamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6/c1-3-27-21(26)17-12(2)28-20-14-8-5-4-7-13(14)19(25)15(18(17)20)11-22-10-6-9-16(23)24/h4-5,7-8,11,25H,3,6,9-10H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTFHKBOAPDIBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)C=NCCCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-[2-(4-Tert-butyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2455989.png)
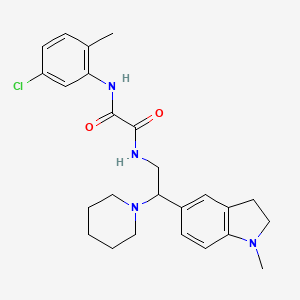
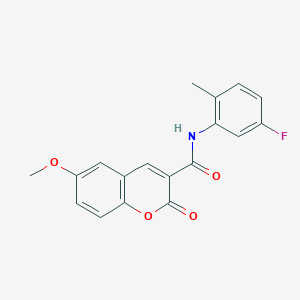
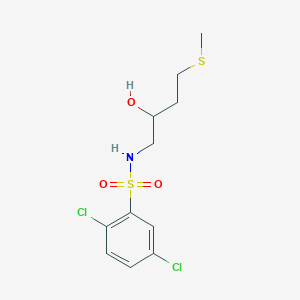
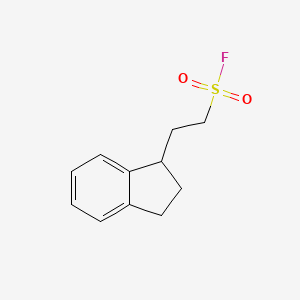
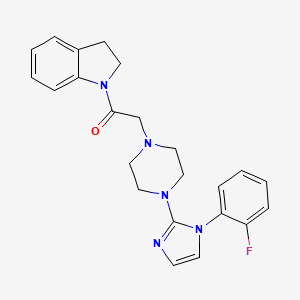
![4-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2455998.png)
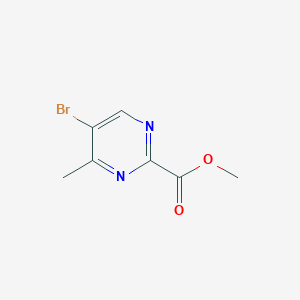
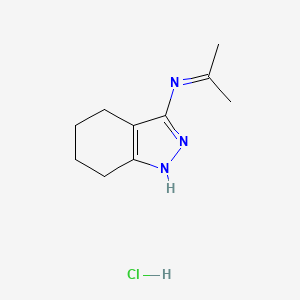

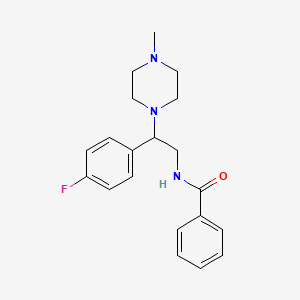
![N-[(1-Butylsulfonylpyrrolidin-3-yl)methyl]-2-chloropropanamide](/img/structure/B2456007.png)
![[3-(4-Fluorobutyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2456008.png)
![1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(4-chlorobenzyl)-1H-imidazole-4-carboxamide](/img/structure/B2456010.png)